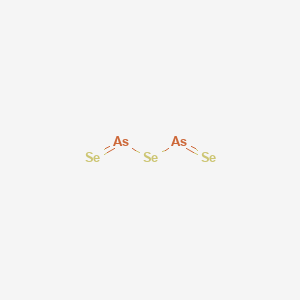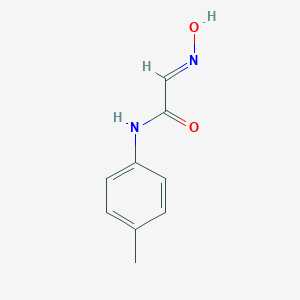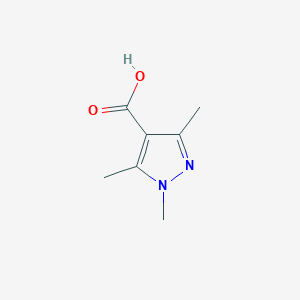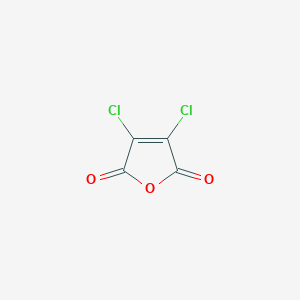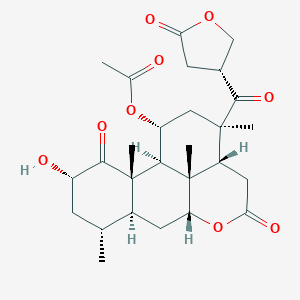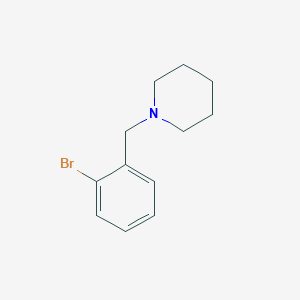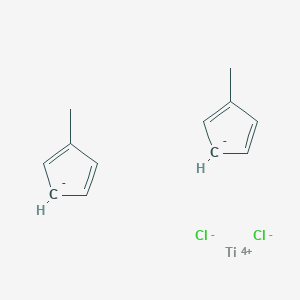
Dichlorobis(methyl-pi-cyclopentadienyl)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dichlorobis(methyl-π-cyclopentadienyl)titanium involves generally known procedures that yield compounds with nearly identical structural parameters compared to their counterparts. The syntheses and crystal structures of related titanium compounds have been extensively studied, showing a close relationship in their Ti-C (centroid of the cyclopentadienyl ring) and Ti-Cl distances, angles, and dihedral angles between least-squares planes of the cyclopentadienyl rings (Horáček, Polášek, Kupfer, Thewalt, & Mach, 1999).
Molecular Structure Analysis
The molecular structure of Dichlorobis(methyl-π-cyclopentadienyl)titanium has been elucidated through X-ray crystallography, revealing that it crystallizes in a specific space group with defined cell dimensions. The molecule exhibits a distinct symmetry and the titanium-ring carbon atom distances vary, indicating a distortion from an exactly symmetric conformation (Howie, McQuillan, & Thompson, 1984).
Chemical Reactions and Properties
Dichlorobis(methyl-π-cyclopentadienyl)titanium reacts with various ligands to form complexes. These reactions involve thio-Schiff base derivatives, showcasing the versatility of the compound in forming new chemical entities with potential applications in materials science and catalysis (Sharan, Gupta, & Kapoor, 1983).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and volatility, are closely related to its molecular structure. These properties are essential for its handling and applications in various chemical processes. However, detailed analyses of these properties specific to Dichlorobis(methyl-π-cyclopentadienyl)titanium were not directly found in the provided references.
Chemical Properties Analysis
The chemical properties of Dichlorobis(methyl-π-cyclopentadienyl)titanium, including its reactivity with different chemical agents, stability under various conditions, and its role as a catalyst or reactant in chemical reactions, are determined by its unique structure and the electronic environment of the titanium center. Its reactions with bidentate and tridentate thio-Schiff bases to form new complexes highlight its chemical versatility (Sharan, Gupta, & Kapoor, 1984).
Propriétés
IUPAC Name |
1-methylcyclopenta-1,3-diene;titanium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBZPLSMZORBHY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Cl-].[Cl-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926091 |
Source


|
| Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(methylcyclopentadienyl)titanium dichloride | |
CAS RN |
1282-40-2 |
Source


|
| Record name | Bis(methylcyclopentadienyl)titanium dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium, dichlorobis(methyl-pi-cyclopentadienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

